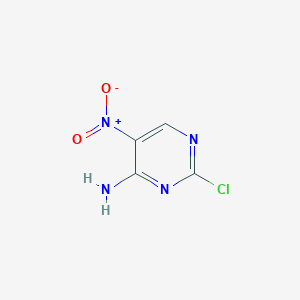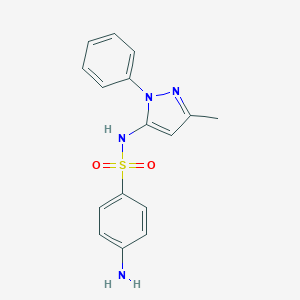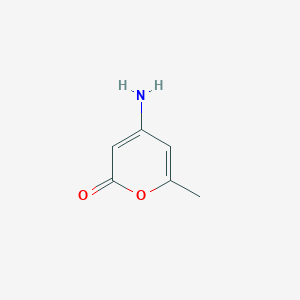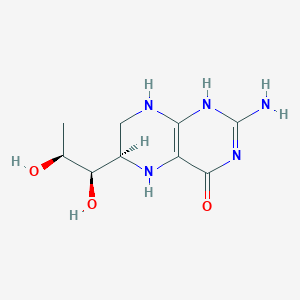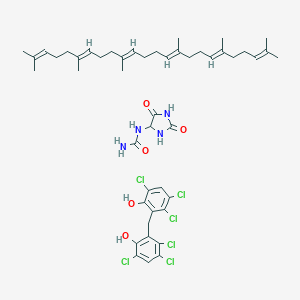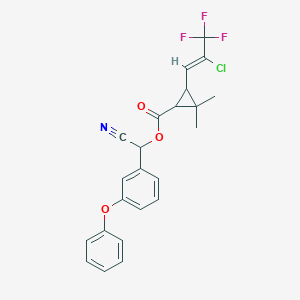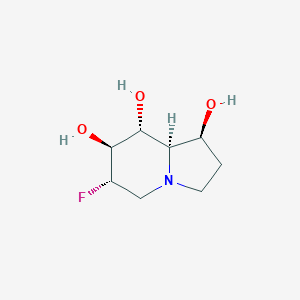
1,7,8-Indolizinetriol, 6-fluorooctahydro-, 1S-(1.alpha.,6.beta.,7.alpha.,8.beta.,8a.beta.)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,7,8-Indolizinetriol, 6-fluorooctahydro-, 1S-(1.alpha.,6.beta.,7.alpha.,8.beta.,8a.beta.)- is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicine, agriculture, and materials science. This compound is a derivative of indolizidine, a natural alkaloid found in various plant species.
Mechanism Of Action
The mechanism of action of 1,7,8-Indolizinetriol, 6-fluorooctahydro-, 1S-(1.alpha.,6.beta.,7.alpha.,8.beta.,8a.beta.)- is not yet fully understood. However, studies have suggested that the compound may work by inhibiting certain enzymes that are involved in the growth and proliferation of cancer cells.
Biochemical And Physiological Effects
Studies have shown that 1,7,8-Indolizinetriol, 6-fluorooctahydro-, 1S-(1.alpha.,6.beta.,7.alpha.,8.beta.,8a.beta.)- has several biochemical and physiological effects. It has been found to reduce the production of certain inflammatory cytokines, which are known to play a role in the development of various diseases. Additionally, it has also been found to increase the production of certain antioxidants, which can help protect cells from damage.
Advantages And Limitations For Lab Experiments
One of the main advantages of using 1,7,8-Indolizinetriol, 6-fluorooctahydro-, 1S-(1.alpha.,6.beta.,7.alpha.,8.beta.,8a.beta.)- in lab experiments is its high purity and stability, which makes it easier to work with. Additionally, its potential applications in various fields make it a promising compound for further research. However, one limitation of using this compound is its high cost, which may limit its use in certain experiments.
Future Directions
There are several future directions that can be explored in the research of 1,7,8-Indolizinetriol, 6-fluorooctahydro-, 1S-(1.alpha.,6.beta.,7.alpha.,8.beta.,8a.beta.)-. One potential direction is the development of new synthesis methods that are more cost-effective and environmentally friendly. Additionally, further research can be conducted to better understand the compound's mechanism of action and its potential applications in various fields. Finally, studies can be conducted to determine the compound's safety and efficacy in human trials, which can pave the way for its use in medicine.
Synthesis Methods
The synthesis of 1,7,8-Indolizinetriol, 6-fluorooctahydro-, 1S-(1.alpha.,6.beta.,7.alpha.,8.beta.,8a.beta.)- can be achieved through several methods, including chemical and enzymatic synthesis. The chemical synthesis involves the reaction of indolizidine with fluorine, followed by hydrogenation to produce the desired compound. Enzymatic synthesis, on the other hand, involves the use of enzymes to catalyze the reaction between indolizidine and fluorine.
Scientific Research Applications
1,7,8-Indolizinetriol, 6-fluorooctahydro-, 1S-(1.alpha.,6.beta.,7.alpha.,8.beta.,8a.beta.)- has been extensively studied for its potential applications in various scientific fields. In medicine, this compound has shown promising results in the treatment of cancer, as it has been found to inhibit the growth of cancer cells. Additionally, it has also been studied for its potential use as an anti-inflammatory agent, as it has been found to reduce inflammation in animal models.
properties
CAS RN |
131635-62-6 |
|---|---|
Product Name |
1,7,8-Indolizinetriol, 6-fluorooctahydro-, 1S-(1.alpha.,6.beta.,7.alpha.,8.beta.,8a.beta.)- |
Molecular Formula |
C8H14FNO3 |
Molecular Weight |
191.2 g/mol |
IUPAC Name |
(1S,6S,7S,8R,8aR)-6-fluoro-1,2,3,5,6,7,8,8a-octahydroindolizine-1,7,8-triol |
InChI |
InChI=1S/C8H14FNO3/c9-4-3-10-2-1-5(11)6(10)8(13)7(4)12/h4-8,11-13H,1-3H2/t4-,5-,6+,7+,8+/m0/s1 |
InChI Key |
JOYRDAUHIQFEBO-TVNFTVLESA-N |
Isomeric SMILES |
C1CN2C[C@@H]([C@H]([C@@H]([C@H]2[C@H]1O)O)O)F |
SMILES |
C1CN2CC(C(C(C2C1O)O)O)F |
Canonical SMILES |
C1CN2CC(C(C(C2C1O)O)O)F |
synonyms |
1,7,8-Indolizinetriol, 6-fluorooctahydro-, 1S-(1.alpha.,6.beta.,7.alpha.,8.beta.,8a.beta.)- |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



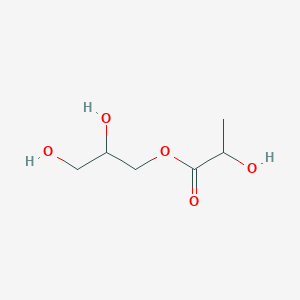
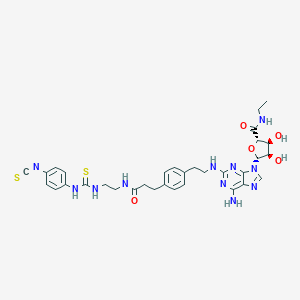
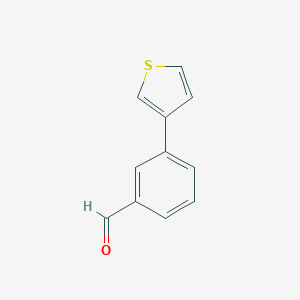
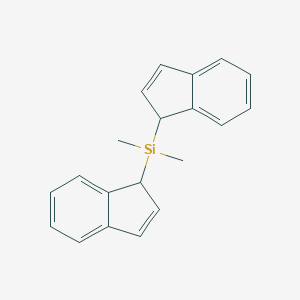
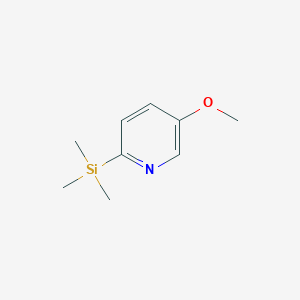
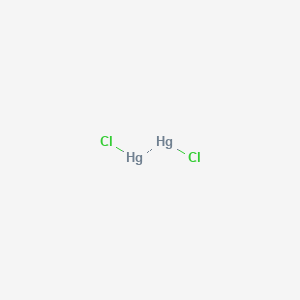
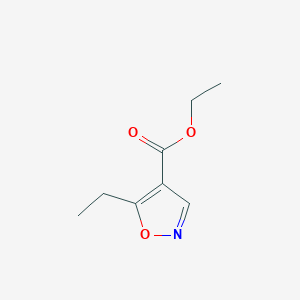
![3-(Hydrazinylmethyl)benzo[d]isoxazole](/img/structure/B162342.png)
